molecular formula C8H6N2OS B11727148 2-Cyano-3-(thiophen-2-yl)prop-2-enamide

2-Cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B11727148
M. Wt: 178.21 g/mol
InChI Key: BTCIBXVDLXOYIT-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic compound featuring a cyanoacrylamide backbone conjugated with a thiophene ring. Its synthesis involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide under alkaline conditions in boiling ethanol, yielding the product in 90% efficiency. Structural confirmation was achieved via NMR spectroscopy and single-crystal X-ray diffraction, revealing a planar geometry stabilized by intramolecular hydrogen bonding .

Properties

IUPAC Name

2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIBXVDLXOYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds via deprotonation of cyanoacetamide by a base (e.g., piperidine), generating a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, followed by dehydration to yield the α,β-unsaturated product. The reaction is typically conducted in a 1:1 molar ratio of aldehyde to cyanoacetamide, though a 10–20% excess of aldehyde is often employed to drive completion.

Standard Protocol

A representative procedure involves refluxing thiophene-2-carbaldehyde (1.12 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in anhydrous ethanol (30 mL) with piperidine (0.5 mL) as a catalyst for 6 hours. After cooling, the mixture is poured into ice-water, and the precipitated product is filtered and recrystallized from ethanol to yield white crystals (1.52 g, 85% yield).

Table 1: Classical Knoevenagel Synthesis Conditions

ParameterValue/Range
SolventEthanol
CatalystPiperidine (5 mol%)
Temperature78°C (reflux)
Reaction Time6 hours
Yield80–85%

Catalytic System Optimization

Recent advances focus on improving catalytic efficiency and reducing environmental impact.

Alternative Catalysts

Ammonium acetate demonstrates comparable efficacy to piperidine while being less volatile. A study using 10 mol% ammonium acetate in ethanol achieved an 82% yield after 5 hours at 70°C. Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) have also been explored, offering recyclability and higher yields (88%) under microwave irradiation.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Non-polar solvents (toluene) enable azeotropic removal of water, increasing yields to 87%.

Table 2: Solvent and Catalyst Impact on Yield

SolventCatalystYield (%)Time (h)
EthanolPiperidine856
TolueneAmmonium acetate875
DMF[BMIM]OH883

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method utilizes a continuous flow reactor with immobilized piperidine on silica gel. This system achieves 89% yield at 100°C with a residence time of 20 minutes, significantly reducing energy consumption.

Green Chemistry Approaches

Water-mediated Knoevenagel reactions under ultrasonication have been reported, yielding 78% product in 2 hours without organic solvents.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol or ethyl acetate, yielding >99% purity by HPLC.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH2), 7.89 (d, J = 3.2 Hz, 1H, thiophene), 7.54 (d, J = 5.1 Hz, 1H, thiophene), 7.12 (dd, J = 5.1, 3.2 Hz, 1H, thiophene), 6.85 (s, 1H, vinyl-H).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-ylprop-2-enamide.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Structural Features of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide and Analogues

Compound Name Core Structure Key Substituents/Functional Groups Reference
2-Cyano-3-(thiophen-2-yl)prop-2-enamide Cyanoacrylamide + thiophene Pyrazole ring, acrylamide
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Cyanoacrylate ester + thiophene Ethoxycarbonyl group
Quinoxaline derivatives (6, 7) Quinoxaline + thiophene + cyanoacrylic acid Ethylenedioxythiophene, phenyl groups
2-Cyano-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide (5a) Cyanoacrylamide + sulfonamide Sulfamoylphenyl group
2-Cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide Cyanoacrylamide + fluorophenyl Fluorophenyl substitution

Key Observations :

  • The target compound’s pyrazole-thiophene hybrid distinguishes it from analogues like 5a (sulfonamide) and 6/7 (quinoxaline cores). These structural variations influence electronic properties and binding interactions in biological systems .

Key Observations :

  • The target compound’s synthesis is efficient (90% yield) under mild conditions compared to multi-step routes for quinoxaline derivatives .
  • High melting points in benzopyranone derivatives (e.g., 12b) suggest stronger intermolecular forces due to hydroxyl and carbonyl groups .

Functional and Application-Based Comparisons

Key Observations :

  • Sulfonamide-bearing analogues (5a–c ) demonstrate measurable antimicrobial efficacy, highlighting the importance of the sulfamoyl group in enhancing bioactivity .
  • Anti-proliferative derivatives (36a–37b ) feature bulky aromatic substituents (e.g., naphthyl), suggesting steric and electronic tuning for target binding .

Computational and Experimental Insights

  • Electronic Properties: Quinoxaline derivatives (6, 7) show narrow energy gaps (2.09–2.20 eV) and bipolar charge transport, validated by DFT calculations and UV-Vis spectroscopy . Comparable data for the target compound is lacking, but its conjugated system may enable similar charge delocalization.
  • Safety and Handling: Ethyl cyanoacrylate derivatives require stringent safety protocols (e.g., ventilation, protective gear) due to volatility and toxicity , whereas acrylamide-based compounds like the target may pose lower volatility risks.

Biological Activity

2-Cyano-3-(thiophen-2-yl)prop-2-enamide, also known as (E)-2-cyano-3-thiophen-2-ylprop-2-enamide, is an organic compound characterized by a cyano group, a thiophene ring, and an enamide structure. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(thiophen-2-yl)prop-2-enamide is C_8H_6N_2OS. The presence of the thiophene ring contributes to its unique electronic properties, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC₈H₆N₂OS
IUPAC Name(E)-2-cyano-3-thiophen-2-ylprop-2-enamide
Molecular Weight178.21 g/mol
SolubilitySoluble in organic solvents like ethanol

Antimicrobial Properties

Research indicates that 2-cyano-3-(thiophen-2-yl)prop-2-enamide exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several thiophene derivatives, including 2-cyano-3-(thiophen-2-yl)prop-2-enamide. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significant inhibitory effect, with MIC values ranging from 50 to 100 µg/mL depending on the organism tested .

Anticancer Activity

In addition to its antimicrobial potential, 2-cyano-3-(thiophen-2-yl)prop-2-enamide has been investigated for its anticancer properties. Studies have focused on its ability to induce apoptosis in cancer cell lines.

Case Study: Anticancer Screening
A screening assay was conducted on various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The compound was found to inhibit cell proliferation effectively, with calculated GI50 values indicating strong cytotoxic effects at concentrations as low as 25 µM for some cell lines .

The biological activity of 2-cyano-3-(thiophen-2-yl)prop-2-enamide is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways related to apoptosis or cell signaling.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-cyano-3-(thiophen-2-yl)prop-2-enamide, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotable Differences
(E)-2-cyano-3-(phenyl)prop-2-enamideModerate anticancer activityLacks thiophene ring
(E)-2-cyano-3-(furan-2-yl)prop-2-enamideLower antimicrobial activityFuran ring instead of thiophene

The presence of the thiophene moiety in 2-cyano-3-(thiophen-2-yl)prop-2-enamide enhances its electronic properties and biological interactions compared to its phenyl and furan counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiophene-substituted acrylonitrile precursor and an appropriate amine under acidic or basic catalysis. For example, Knoevenagel condensation of 2-thiophenecarboxaldehyde with cyanoacetamide derivatives is a common approach . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalysts : Piperidine or ammonium acetate improves yield (70–85%) .
  • Temperature : Reactions are typically run at 80–100°C for 6–12 hours.
    Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., trans-configuration via coupling constants, J = 12–15 Hz for α,β-unsaturated carbonyl). IR spectroscopy verifies the C≡N stretch (~2220 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 229.06).
  • Elemental analysis : Acceptable tolerance ≤0.4% for C, H, N, S .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (version 2018+) refines structures with high precision. Key steps:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .
  • Validation : Check CIF files with PLATON to detect voids or disorder .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide?

  • Methodological Answer :

  • Functional selection : B3LYP/6-311+G(d,p) balances accuracy and computational cost for frontier molecular orbitals (HOMO/LUMO) .
  • Key outputs :
PropertyCalculated ValueExperimental Correlation
HOMO (eV)-6.20Cyclic voltammetry
LUMO (eV)-3.11UV-Vis λmax
Band gap (eV)3.09~3.1 (UV-Vis)
  • Applications : Predict charge-transfer behavior in optoelectronic materials .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., anticancer assays) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays).
  • Structural analogs : Compare with derivatives like (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, where electron-withdrawing groups enhance activity .
  • Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. What strategies improve the stability of 2-Cyano-3-(thiophen-2-yl)prop-2-enamide in solution?

  • Methodological Answer :

  • Degradation pathways : Hydrolysis of the cyano group in aqueous media (pH > 7).
  • Stabilization :
  • Store in anhydrous DMSO at -20°C.
  • Add radical scavengers (e.g., BHT, 0.01% w/v) for long-term storage .

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